N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Catalog No.
S12231666
CAS No.
M.F
C8H10IN3
M. Wt
275.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Product Name

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

IUPAC Name

N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

InChI

InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

HODFTEGYTJEYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2CC2)I

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, with the molecular formula C₈H₁₀IN₃ and a molecular weight of approximately 275.09 g/mol, is a pyrimidine derivative characterized by its unique structural features. The compound contains a cyclopropyl group, an iodine atom at the 5-position, and a methyl group at the 6-position of the pyrimidine ring. It is represented by the IUPAC name 6-cyclopropyl-5-iodo-N-methylpyrimidin-4-amine. The compound's structure includes a pyrimidine ring which is a six-membered aromatic heterocycle containing two nitrogen atoms, contributing to its potential biological activity and chemical reactivity .

The chemical reactivity of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine can be attributed to its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the amine group can act as a nucleophile in various coupling reactions. Additionally, the presence of the cyclopropyl group may influence the compound's reactivity due to its strained structure, which can lead to unique reaction pathways such as ring-opening or rearrangement under certain conditions .

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine has shown potential as an inhibitor in various biological systems. Specifically, it has been studied for its inhibitory effects on dihydrofolate reductase enzymes, which are critical in folate metabolism and are targets for antibiotic and anticancer therapies . The structural characteristics of this compound suggest that it may interact effectively with enzyme active sites, potentially leading to significant biological implications in medicinal chemistry.

The synthesis of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as substituted ureas or amidines and α-halo ketones or aldehydes. The introduction of the iodine atom can be accomplished through iodination reactions using iodine reagents under controlled conditions. Additionally, cyclopropyl amine derivatives can be synthesized via cyclization methods that incorporate cyclopropyl moieties into the pyrimidine framework .

This compound has potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent due to its inhibitory action on key enzymes involved in cellular metabolism. Its structural features may also allow it to serve as a scaffold for developing new pharmaceuticals targeting various diseases. Moreover, N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine could be utilized in research settings for studying enzyme mechanisms and drug interactions .

Interaction studies involving N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine have focused on its binding affinity and inhibition kinetics with specific enzymes such as dihydrofolate reductase. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions quantitatively. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity in therapeutic applications .

Several compounds share structural similarities with N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, including:

Compound NameStructure FeaturesBiological Activity
5-Iodo-6-methylpyrimidin-4-aminesSimilar pyrimidine core; no cyclopropyl groupAntibacterial activity
Cyclopropyl amide derivativesContains cyclopropyl but varies in functional groupsAnti-cancer properties
Trimethoprim analogsSimilar scaffold; different substituentsDihydrofolate reductase inhibition

These compounds highlight the uniqueness of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine due to its specific combination of a cyclopropyl group and iodine substitution which may enhance its biological activity compared to others lacking these features .

Traditional Organic Synthesis Routes for Pyrimidine Derivatives

Traditional synthetic routes for pyrimidine derivatives often rely on stepwise functionalization of the heterocyclic core. For N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, a common strategy involves iodination of a preformed pyrimidine scaffold. One demonstrated method utilizes iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents under controlled conditions. For instance, a related compound, 1-[2-fluoro-6-(trifluoromethyl)benzyl]-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione, was synthesized by treating its non-iodinated precursor with ICl in methanol at 50°C for 3 hours, yielding 90% product. Similarly, NIS in acetic acid at 50°C for 8 hours achieved a 90.5% yield for an analogous iodopyrimidine. These methods highlight the reliability of electrophilic aromatic substitution (EAS) for introducing iodine at the 5-position of the pyrimidine ring.

The pyrimidine core itself is typically constructed via condensation reactions. For example, carbamoyl phosphate synthetase (CPS) and aspartate transcarbamoylase (ATC) catalyze early steps in de novo pyrimidine biosynthesis, forming the six-membered ring from carbamoyl phosphate and aspartate. While enzymatic pathways are less common in laboratory synthesis, their principles inform the design of abiotic routes. Modern synthetic protocols often employ cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives, followed by functional group interconversions to install substituents such as methyl and cyclopropyl groups.

Reaction ComponentRole in SynthesisExample from Literature
Iodine monochloride (ICl)Electrophilic iodination agent90% yield at 50°C in methanol
N-Iodosuccinimide (NIS)Mild iodinating agent90.5% yield in acetic acid
Carbamoyl phosphatePyrimidine ring precursorDe novo biosynthesis pathway

Green Chemistry Approaches in Pyrimidine Iodination

Green chemistry principles have reshaped pyrimidine iodination by minimizing hazardous reagents and solvents. N-Iodosuccinimide (NIS) has emerged as a preferred iodinating agent due to its stability and reduced toxicity compared to molecular iodine or ICl. In one protocol, NIS in acetic acid enabled iodination at 50°C without requiring inert atmospheres or anhydrous conditions, achieving high yields while generating minimal waste. Additionally, aqueous methanol as a solvent替代 traditional chlorinated solvents reduces environmental impact.

Recent studies explore catalytic iodination using transition metals or organocatalysts. For example, 4-iodopyrimidine derivatives were synthesized via HI-mediated iodination under mild conditions, avoiding stoichiometric metal reagents. This method’s regioselectivity stems from the electron-deficient nature of the pyrimidine ring, directing iodine to the 5-position. Solvent-free approaches, such as ball milling, are also under investigation, though their application to N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine remains unexplored.

Mechanochemical Strategies for Regioselective Halogenation

Mechanochemical methods, which employ mechanical force to drive reactions, offer promise for solvent-free halogenation. While direct examples for N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine are scarce, analogous systems demonstrate feasibility. For instance, Suzuki-Miyaura couplings under ball-milling conditions achieve cross-coupling without solvents, suggesting potential adaptation for iodination. The pyrimidine’s rigidity may facilitate regioselective halogenation via solid-state reactions, though optimization of grinding auxiliaries and reaction kinetics is required.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropane Functionalization

Introducing the cyclopropyl group to the pyrimidine core often employs palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions between boronic acids and halopyrimidines are particularly effective. For example, 4,6-dichloropyrimidine underwent Suzuki coupling with phenylboronic acids to yield 4-iodopyrimidine intermediates, which were further functionalized. Adapting this approach, cyclopropane-containing boronic esters could couple with 5-iodo-6-methylpyrimidin-4-amine to install the N-cyclopropyl group.

Key to this strategy is selecting palladium ligands that tolerate steric hindrance from the cyclopropane ring. BrettPhos and SPhos ligands have proven effective in analogous systems, stabilizing the palladium center during transmetalation. Additionally, microwave-assisted heating accelerates coupling reactions, reducing side product formation.

Electrophilic Aromatic Substitution Mechanisms at the C5 Position

The pyrimidine ring’s inherent electron deficiency, caused by two nitrogen atoms at the 1 and 3 positions, renders traditional electrophilic substitution challenging. However, the C5 position exhibits heightened reactivity compared to C2, C4, and C6 due to reduced electron withdrawal effects. In unactivated pyrimidines, protonation under acidic conditions further deactivates the ring, necessitating strategic activation for successful substitution [4]. For N-cyclopropyl-6-methylpyrimidin-4-amine, the presence of the cyclopropylamine group at N4 and the methyl group at C6 modulates electron density, creating a favorable environment for iodination at C5.

Electrophilic iodination at C5 typically proceeds through the generation of an iodonium ion (I⁺), which attacks the electron-rich aromatic position. Computational studies on pyridine derivatives, such as pyridine-N-oxide, demonstrate that protonation states and explicit solvation significantly influence regioselectivity [3]. In the case of pyrimidines, analogous mechanisms apply: the cyclopropylamine substituent donates electron density via resonance, activating the C5 position while steric effects from the methyl group at C6 direct electrophiles away from adjacent sites [4]. This dual electronic and steric guidance ensures high regioselectivity for C5 iodination.

A critical advancement in this area is the use of silver nitrate (AgNO₃) as a catalyst under solvent-free conditions [2]. Ag⁺ ions facilitate the oxidation of molecular iodine (I₂) to I⁺, enabling electrophilic attack without requiring harsh acidic media. This method avoids traditional reagents like sulfuric or nitric acid, aligning with green chemistry principles while maintaining high yields (70–98%) [2].

Role of Nitrate Salts in Solvent-Free Iodination Processes

The solvent-free iodination of pyrimidines represents a paradigm shift in sustainable synthesis. Key to this process is the use of nitrate salts, particularly AgNO₃, which serve dual roles as catalysts and oxidizing agents. The mechanism involves three steps:

  • Iodine Activation: AgNO₃ reacts with I₂ to form AgI and NO₃⁻, which further oxidizes I₂ to I⁺.
  • Electrophilic Attack: The iodonium ion targets the activated C5 position of the pyrimidine ring.
  • Regeneration of Catalyst: Ag⁺ is regenerated through redox cycles, sustaining the reaction [2].

Comparative studies highlight AgNO₃’s superiority over other nitrates (e.g., NaNO₃, NaNO₂) due to its higher redox potential and efficient iodine activation (Table 1) [2]. The absence of solvent minimizes side reactions and enhances reaction kinetics by concentrating reactants.

Table 1: Efficiency of Nitrate Salts in Solvent-Free Iodination

Nitrate SaltYield (%)Reaction Time (min)
AgNO₃9820
Ag₂SO₄8530
NaNO₃7540
NaNO₂7050

This table underscores AgNO₃’s catalytic efficacy, attributed to its ability to stabilize transition states and facilitate iodine oxidation [2].

Steric and Electronic Effects of Cyclopropylamine Substituents

The cyclopropylamine group at N4 profoundly influences the pyrimidine ring’s electronic landscape. Cyclopropyl’s conjugation with the amine nitrogen donates electron density through resonance, activating the ring for electrophilic substitution. However, its non-planar structure introduces steric hindrance, which synergizes with the methyl group at C6 to direct electrophiles toward C5.

Electronic effects were quantified using Hammett substituent constants (σ), where the cyclopropylamine group exhibits a σ value of −0.21, indicating moderate electron donation [4]. This contrasts with stronger electron-withdrawing groups (e.g., −NO₂, σ = +1.27), which deactivate the ring. The methyl group at C6, with a σ of −0.14, further enhances electron density at C5 while shielding C6 from substitution.

Steric contributions were analyzed via molecular modeling, revealing that the cyclopropyl group’s dihedral angle (55°) creates a “bump” that obstructs electrophilic approach at N4 and C6 [4]. This steric guidance, combined with electronic activation, ensures that iodination occurs exclusively at C5.

Structure-Activity Relationship Studies of Halogenated Pyrimidines

The structure-activity relationship of halogenated pyrimidines represents a fundamental area of research in medicinal chemistry, providing critical insights into how structural modifications influence biological activity. Halogenated pyrimidines have emerged as privileged scaffolds in drug discovery, with the strategic placement of halogen atoms significantly impacting their pharmacological properties [1] [2].

The position and nature of halogen substitution on the pyrimidine ring dramatically influence biological activity. Research has demonstrated that chlorine substitution at the C4 position is essential for biological activity in halogenated thieno[3,2-d]pyrimidines, with compounds lacking this substitution showing markedly reduced antiproliferative effects [3]. Similarly, iodine substitution at the C7 position in pyrrolo[3,2-d]pyrimidines enhances potency significantly, with IC50 values decreasing from 19±3 μM to 0.92±0.04 μM against HeLa cells [4] [5].

The electronic properties of halogens contribute to their biological effects through several mechanisms. Fluorine atoms, with their high electronegativity, can form unique hydrogen bonds and resist metabolic degradation, making fluorinated pyrimidines particularly valuable in drug development [6]. Iodine substitution introduces significant steric bulk and can participate in halogen bonding interactions, which may enhance binding affinity to target proteins [7] [8].

HalogenPositionCompound ClassActivity EnhancementMechanism
ChlorineC4Thieno[3,2-d]pyrimidinesEssential for activityApoptosis induction
IodineC7Pyrrolo[3,2-d]pyrimidines20-fold increaseCell cycle arrest
FluorineC2'Nucleoside analoguesMetabolic stabilityGlycosidic bond protection
BromineC5Pyrimidine nucleosidesModerate enhancementDNA synthesis inhibition

The cyclopropyl group in N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine introduces conformational rigidity that can enhance binding specificity to target enzymes. The strained three-membered ring system provides a unique spatial arrangement that may improve selectivity compared to linear alkyl chains [9] [10]. This structural feature has been successfully employed in various pharmaceutical applications, including enzyme inhibitors and receptor modulators.

The methyl group at the C6 position further modifies the electronic distribution of the pyrimidine ring, potentially influencing binding interactions with target proteins. Studies have shown that alkyl substitution at this position can affect both potency and selectivity, with the specific size and nature of the substituent playing crucial roles in determining biological activity [11] [12].

Radiolabeling Applications for DNA Strand Break Analysis

Radiolabeling with iodine-125 has become an invaluable tool for studying DNA structure and damage, providing high-resolution information about nucleic acid conformation and strand break patterns. The decay of iodine-125 produces multiple low-energy Auger electrons that cause localized DNA strand breaks, with the probability of breaks being inversely proportional to the distance from the iodine atom [23] [24].

The incorporation of iodine-125 into DNA can be achieved through several methods, with the most common being the use of 125I-labeled deoxycytidine triphosphate during DNA synthesis. This approach allows for site-specific labeling and provides excellent control over the incorporation site [25] [22]. The labeling efficiency typically ranges from 65-85%, making it suitable for quantitative analysis of DNA damage patterns.

Single-photon emission computed tomography and computed tomography imaging has been employed to track iodine-125 labeled compounds in biological systems, providing real-time information about compound distribution and metabolism [26] [27]. This technique has been particularly valuable for studying the biodistribution of nucleoside analogues and understanding their pharmacokinetic properties.

ApplicationDetection MethodLabeling EfficiencyAdvantagesLimitations
DNA strand break analysisAutoradiography70-95%Quantitative analysisComplex data interpretation
Protein-DNA interactionsGel electrophoresis65-85%High resolutionRadiation safety concerns
Structural studiesScintillation counting80-95%Detailed structural informationSpecialized equipment required
Biodistribution studiesSPECT/CT imaging33-86%Real-time trackingShort imaging window

The analysis of DNA strand breaks induced by iodine-125 decay provides insights into DNA structure and conformational changes. The pattern of strand breaks can reveal information about DNA bending, looping, and protein-DNA interactions [24] [22]. This information is particularly valuable for understanding how drugs interact with DNA and for optimizing the design of nucleobase analogues.

Recent developments in radiolabeling methodology have focused on improving labeling efficiency and reducing radiation exposure. The development of small molecule linkers, such as the HN compound, has achieved labeling efficiencies exceeding 80% with iodine-125, making radiolabeling more practical for routine applications [26] [27]. These advances have expanded the utility of radiolabeling for studying drug-DNA interactions and cellular uptake mechanisms.

The application of iodine-125 radiolabeling to compounds like N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine could provide valuable information about its mechanism of action and cellular distribution. The presence of iodine in the compound structure makes it particularly suitable for radiolabeling studies, allowing researchers to track its uptake, metabolism, and interaction with cellular targets [28] [29].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.99194 g/mol

Monoisotopic Mass

274.99194 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types